molecular formula C16H22O11 B13429046 [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B13429046
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-YXMSTPNBSA-N
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Description

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is a complex organic compound known for its unique structural properties. It is a derivative of glucose, where the hydroxyl groups are acetylated, making it a tetraacetate. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate typically involves the acetylation of glucose derivatives. The process begins with the protection of the hydroxyl groups of glucose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar methods but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and acetic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate groups are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

    Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release acetic acid, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl acetate
  • [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Uniqueness

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is unique due to its tetraacetate structure, which provides distinct chemical properties and reactivity compared to its analogs. The presence of multiple acetyl groups enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15+,16+/m1/s1

InChI Key

LPTITAGPBXDDGR-YXMSTPNBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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